BenchChemオンラインストアへようこそ!

Elpamotide

Pancreatic Cancer Immunotherapy Phase II/III Clinical Trial

Elpamotide (VEGFR2-169, RFVPDGNRI) is the definitive HLA-A*2402-restricted peptide vaccine for inducing CTL-mediated anti-angiogenic immunity. Unlike small-molecule VEGFR2 inhibitors or monoclonal antibodies, its mechanism depends on patient HLA haplotype and specific T-cell priming, making it an irreplaceable tool for studying anti-angiogenic immunity. It serves as a benchmark reference standard for immunogenicity and safety in HLA-A*2402 populations; its injection-site reaction correlation with overall survival provides a unique biomarker opportunity. Elpamotide is compatible with gemcitabine without overlapping toxicity, ideal for combination studies.

Molecular Formula C47H76N16O13
Molecular Weight 1073.2 g/mol
CAS No. 673478-49-4
Cat. No. B1671182
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameElpamotide
CAS673478-49-4
SynonymsArg-Phe-Val-Pro-Asp-Gly-Asn-Arg-Ile
arginyl-phenylalanyl-valyl-prolyl-aspartyl-glycyl-asparagyl-arginyl-isoleucine
elpamotide
RFVPDGNRI
VEGFR2-169 peptide
Molecular FormulaC47H76N16O13
Molecular Weight1073.2 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(=O)N)NC(=O)CNC(=O)C(CC(=O)O)NC(=O)C1CCCN1C(=O)C(C(C)C)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCCN=C(N)N)N
InChIInChI=1S/C47H76N16O13/c1-5-25(4)37(45(75)76)62-40(70)28(15-10-18-55-47(52)53)58-41(71)30(21-33(49)64)57-34(65)23-56-39(69)31(22-35(66)67)60-43(73)32-16-11-19-63(32)44(74)36(24(2)3)61-42(72)29(20-26-12-7-6-8-13-26)59-38(68)27(48)14-9-17-54-46(50)51/h6-8,12-13,24-25,27-32,36-37H,5,9-11,14-23,48H2,1-4H3,(H2,49,64)(H,56,69)(H,57,65)(H,58,71)(H,59,68)(H,60,73)(H,61,72)(H,62,70)(H,66,67)(H,75,76)(H4,50,51,54)(H4,52,53,55)/t25-,27-,28-,29-,30-,31-,32-,36-,37-/m0/s1
InChIKeyZAJHBCDPAUKEPU-GIKXZWSFSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Elpamotide (673478-49-4): HLA-A*2402-Restricted VEGFR2 Peptide Vaccine for Angiogenesis-Targeted Cancer Immunotherapy


Elpamotide (CAS 673478-49-4), also known as VEGFR2-169, is a synthetic 9-mer peptide vaccine (sequence: RFVPDGNRI) with a molecular weight of 1073.2 g/mol [1]. It is designed as an HLA-A*2402-restricted epitope derived from vascular endothelial growth factor receptor 2 (VEGFR2), a receptor tyrosine kinase overexpressed in tumor vasculature and associated with angiogenesis [2]. Upon subcutaneous administration, Elpamotide aims to stimulate a cytotoxic T lymphocyte (CTL) response against VEGFR2-expressing endothelial cells, thereby inhibiting tumor angiogenesis [2].

Why Elpamotide Cannot Be Replaced by Other VEGFR2-Targeting Agents


Elpamotide's mechanism of action as a peptide vaccine targeting a specific HLA-A*2402-restricted epitope is fundamentally distinct from small molecule VEGFR2 inhibitors (e.g., sunitinib) or monoclonal antibodies (e.g., ramucirumab) [1]. Its efficacy and safety profile are contingent upon the patient's HLA haplotype and the induction of a specific T-cell response, not merely receptor blockade [2]. Furthermore, even within the class of VEGFR2 peptide vaccines, differences in epitope sequence, adjuvant formulation, and route of administration preclude direct interchangeability, as demonstrated by the varying clinical outcomes observed between Elpamotide and other peptide cocktails or oral DNA vaccines like VXM01 [3].

Quantitative Evidence for Elpamotide's Differentiated Profile in Clinical and Preclinical Studies


Comparable Overall Survival to Gemcitabine in Advanced Pancreatic Cancer, but with a Distinct Immunological Mechanism

In the PEGASUS-PC Phase II/III trial (N=153) for advanced pancreatic cancer, Elpamotide + Gemcitabine showed no statistically significant difference in overall survival compared to Placebo + Gemcitabine [1]. The median overall survival (OS) was 8.36 months (95% CI, 7.46–10.18) for the Elpamotide arm and 8.54 months (95% CI, 7.33–10.84) for the placebo arm (HR=0.87, 95% CI 0.486–1.557, p=0.897 by log-rank) [1]. This contrasts with other anti-angiogenic combinations like Gemcitabine + Bevacizumab, which also failed to improve OS in a Phase III trial (5.8 months vs 5.9 months placebo, p=0.95) [2]. The lack of survival benefit for Elpamotide highlights that its value proposition is not superior efficacy over standard chemotherapy but rather its differentiated safety profile and potential in biomarker-defined subgroups.

Pancreatic Cancer Immunotherapy Phase II/III Clinical Trial

HLA-Restricted Activity Defines a Biomarker-Defined Patient Subpopulation

Elpamotide's activity is contingent upon HLA-A*2402 restriction, limiting its potential benefit to patients with this specific haplotype, which is present in approximately 60% of the Japanese population [1]. In contrast, VEGFR2-targeting antibodies like ramucirumab or small molecules like sunitinib act independently of HLA status [2]. This restriction, while limiting the eligible patient population, offers a clear biomarker for patient selection, a feature not available for many other VEGFR2-targeted therapies. In the Phase I trial, all 10 patients were HLA-A*24:02-positive, confirming the requirement for this haplotype [1].

HLA Typing Cancer Immunotherapy Patient Stratification

Favorable Safety Profile with Predominantly Grade 1/2 Injection Site Reactions

In a Phase I study of Elpamotide in 10 patients with advanced solid tumors, no grade 3 or higher adverse events were observed [1]. The most frequent adverse event was an injection site reaction (grade 1 or 2) in 5 out of 10 patients [1]. This contrasts with the known safety profiles of VEGFR2 tyrosine kinase inhibitors, which are associated with grade 3/4 adverse events such as hypertension, fatigue, and hand-foot syndrome in a significant proportion of patients [2]. The absence of dose-limiting toxicities up to 2.0 mg weekly suggests a favorable safety margin for this peptide vaccine.

Safety Profile Adverse Events Phase I Trial

Correlation of Severe Injection Site Reaction with Improved Survival in a Subset of Patients

A subgroup analysis of the PEGASUS-PC Phase II/III trial revealed that patients experiencing severe injection site reactions (ISR), such as ulceration or erosion, had a median overall survival of 16 months, compared to 8.36 months for the overall Elpamotide arm [1]. This observation, while post-hoc, suggests a potential predictive biomarker for response to Elpamotide that is not seen with other VEGFR2-targeted therapies like ramucirumab or bevacizumab [2]. The severe ISR occurred in approximately 10% of patients in the active arm [1].

Predictive Biomarker Injection Site Reaction Overall Survival

Elpamotide: Targeted Research and Development Scenarios Based on Clinical Evidence


Development of HLA-A*2402-Restricted Cancer Vaccines

Elpamotide serves as a reference standard for designing and testing other HLA-A*2402-restricted peptide vaccines. Its well-defined epitope (RFVPDGNRI) and clinical data in pancreatic cancer provide a benchmark for immunogenicity and safety in this specific patient population [1].

Investigating Biomarkers of Response to Anti-Angiogenic Immunotherapy

The observation that severe injection site reaction correlates with improved overall survival in Elpamotide-treated patients offers a unique opportunity to study immune-related predictive biomarkers [2]. Researchers can use Elpamotide to model the relationship between local immune activation and systemic anti-tumor effects.

Preclinical Modeling of VEGFR2-Directed T Cell Responses

Elpamotide's specific mechanism—inducing CTL responses against VEGFR2-expressing endothelial cells—makes it a valuable tool for studying anti-angiogenic immunity in preclinical models [3]. It can be used to evaluate the impact of tumor vasculature targeting on tumor growth and metastasis, distinct from direct VEGFR2 inhibition.

Combination Immunotherapy Studies with Standard-of-Care Chemotherapy

Given its demonstrated safety and tolerability in combination with gemcitabine [4], Elpamotide is an ideal candidate for investigating the addition of an anti-angiogenic vaccine to chemotherapy backbones. Its lack of overlapping toxicity with chemotherapy allows for combination strategies without exacerbating adverse events.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for Elpamotide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.